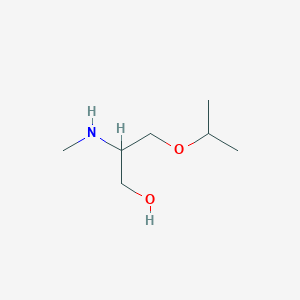
3-异丙氧基-2-(甲基氨基)丙-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique structure, which includes an isopropoxy group, a methylamino group, and a propanol backbone.
科学研究应用
3-Isopropoxy-2-(methylamino)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and as a tool in molecular biology research.
Industry: The compound is used in the production of various industrial chemicals and as a solvent in certain processes.
作用机制
Mode of Action
It is known that the compound contains both a methylamino group and a hydroxyl group, which could potentially interact with various biological targets .
Pharmacokinetics
- Solubility : The compound is slightly soluble in water , which could affect its absorption and distribution in the body.
- Boiling Point : The boiling point of the compound is 169°C , which is relatively high and could potentially impact its stability and metabolism.
- Density : The density of the compound is 0.917 g/mL at 25 °C , which could influence its distribution in the body.
Result of Action
The molecular and cellular effects of 3-Isopropoxy-2-(methylamino)propan-1-ol’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Isopropoxy-2-(methylamino)propan-1-ol, factors such as temperature, pH, and the presence of other substances could potentially affect its action. For instance, the compound should be stored at 2-8°C to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-2-(methylamino)propan-1-ol typically involves the reaction of isopropyl alcohol with 2-(methylamino)propan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as catalytic transfer hydrogenolysis, where glycerol is converted to 2-isopropoxy-propan-1-ol over noble metal ion-exchanged mordenite zeolites . This method is efficient and allows for the production of the compound on a larger scale.
化学反应分析
Types of Reactions
3-Isopropoxy-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The isopropoxy or methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines .
相似化合物的比较
Similar Compounds
3-(Methylamino)-1-propanol: Similar in structure but lacks the isopropoxy group.
2-Isopropoxy-1-propanol: Similar but lacks the methylamino group.
N-Methyl-1-propanolamine: Similar but has a different arrangement of functional groups.
Uniqueness
3-Isopropoxy-2-(methylamino)propan-1-ol is unique due to the presence of both the isopropoxy and methylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in various synthetic and industrial applications.
属性
IUPAC Name |
2-(methylamino)-3-propan-2-yloxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-6(2)10-5-7(4-9)8-3/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPFVOTWZPQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CO)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2433034.png)
![N-[2-(Furan-3-YL)ethyl]thiophene-3-carboxamide](/img/structure/B2433035.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2433037.png)

![3-(3-BROMOPHENYL)-N-(3-METHYLBUTYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2433039.png)
![1-(Phenyl[3-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B2433040.png)
![N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2433041.png)


![(2E)-1-(2,5-dichlorothiophen-3-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-one](/img/structure/B2433050.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2433051.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridin-2-one](/img/structure/B2433053.png)

